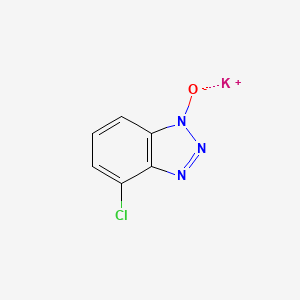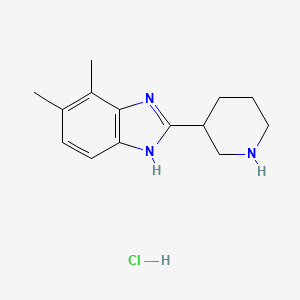
2-(4-Hydroxy-2-methoxyphenyl)-trans-cyclopropanecarboxylic acid methyl ester
Übersicht
Beschreibung
2-(4-Hydroxy-2-methoxyphenyl)-trans-cyclopropanecarboxylic acid methyl ester is an organic compound with a complex structure that includes a cyclopropane ring, a hydroxy group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methoxyphenyl)-trans-cyclopropanecarboxylic acid methyl ester typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with diazomethane to form the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-2-methoxyphenyl)-trans-cyclopropanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2-(4-oxo-2-methoxyphenyl)-trans-cyclopropanecarboxylic acid methyl ester.
Reduction: Formation of 2-(4-hydroxy-2-methoxyphenyl)-trans-cyclopropanemethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-2-methoxyphenyl)-trans-cyclopropanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-2-methoxyphenyl)-trans-cyclopropanecarboxylic acid methyl ester involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity, affecting its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxy-2-methoxyphenyl)acetic acid: Similar structure but lacks the cyclopropane ring.
2-(4-Hydroxy-2-methoxyphenyl)propanoic acid: Similar structure with a propanoic acid group instead of the cyclopropanecarboxylic acid group.
2-(4-Hydroxy-2-methoxyphenyl)butanoic acid: Similar structure with a butanoic acid group.
Uniqueness
2-(4-Hydroxy-2-methoxyphenyl)-trans-cyclopropanecarboxylic acid methyl ester is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
methyl (1S,2S)-2-(4-hydroxy-2-methoxyphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11-5-7(13)3-4-8(11)9-6-10(9)12(14)16-2/h3-5,9-10,13H,6H2,1-2H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWNAQBYTXFNDM-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2CC2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)[C@H]2C[C@@H]2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione hydrochloride](/img/structure/B1486209.png)

![Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate](/img/structure/B1486211.png)
![3-[(Cyclopropylmethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486213.png)

![2-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486215.png)

![1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine](/img/structure/B1486218.png)
![1-(tert-Butyl) 3-ethyl 4-[({[1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-3-pyrrolidinyl]amino}carbonyl)amino]-1,3-pyrrolidinedicarboxylate](/img/structure/B1486219.png)


![1,4-Diazaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B1486222.png)
